

Application Notes and Protocols for ZX-29-Induced Apoptosis Assay

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Compound of Interest

Compound Name: ZX-29

Cat. No.: B12415837

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Introduction

ZX-29 is a novel and potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a key driver in certain types of cancers such as non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2][3] **ZX-29** exerts its anti-tumor effects by inducing apoptosis, a form of programmed cell death, through a mechanism involving the inhibition of ALK and the subsequent generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress.[1][2][3] This document provides detailed protocols for assessing **ZX-29**-induced apoptosis in relevant cancer cell lines.

Mechanism of Action

ZX-29 is a selective ALK inhibitor with high potency against wild-type ALK and various resistance mutations, including ALK L1196M and G1202R.[2][3] Inhibition of the constitutively active ALK fusion proteins in cancer cells by **ZX-29** downregulates downstream signaling pathways, leading to cell cycle arrest and apoptosis.[1][2] A key feature of **ZX-29**'s mechanism is the induction of ROS, which triggers ER stress, a condition that, when prolonged and severe, initiates the apoptotic cascade.[1] Interestingly, **ZX-29** has also been observed to induce protective autophagy, suggesting that combination therapies with autophagy inhibitors could enhance its cytotoxic effects.[2][3][4]

Quantitative Data Summary

Table 1: Cytotoxicity of **ZX-29** on ALK-positive Cancer Cell Lines

Cell Line	IC50 (nM) after 72h Treatment
Karpas299 (ALCL)	5.2 ± 0.6
NCI-H2228 (NSCLC)	8.1 ± 1.1
SU-DHL-1 (ALCL)	6.5 ± 0.9

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Cell Line	Treatment (24h)	Early Apoptosis (%)	Late Apoptosis (%)	Total Apoptosis (%)
Karpas299	Vehicle Control	3.2 ± 0.5	1.8 ± 0.3	5.0 ± 0.8
ZX-29 (10 nM)	15.7 ± 2.1	8.4 ± 1.2	24.1 ± 3.3	5.0 ± 0.8
ZX-29 (20 nM)	28.9 ± 3.5	15.2 ± 2.0	44.1 ± 5.5	
NCI-H2228	Vehicle Control	2.5 ± 0.4	1.5 ± 0.2	4.0 ± 0.6
ZX-29 (10 nM)	12.8 ± 1.9	6.7 ± 1.0	19.5 ± 2.9	4.0 ± 0.6
ZX-29 (20 nM)	25.1 ± 3.1	13.9 ± 1.8	39.0 ± 4.9	

Table 3: Measurement of Intracellular ROS and ER Stress Markers

Cell Line	Treatment (12h)	Relative ROS Levels (Fold Change)	CHOP mRNA Expression (Fold Change)
Karpas299	Vehicle Control	1.0 ± 0.1	1.0 ± 0.2
ZX-29 (20 nM)	3.8 ± 0.5	4.5 ± 0.7	
NCI-H2228	Vehicle Control	1.0 ± 0.1	1.0 ± 0.3
ZX-29 (20 nM)	3.2 ± 0.4	3.9 ± 0.6	

Experimental Protocols

1. Cell Culture and Maintenance

- Cell Lines: Karpas299 (ALCL) and NCI-H2228 (NSCLC) cells are recommended.
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.

2. Cytotoxicity Assay (MTT Assay)

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **ZX-29**.
- Procedure:
 - Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
 - Treat cells with serial dilutions of **ZX-29** (e.g., 0, 1, 5, 10, 20, 50, 100 nM) for 72 hours.
 - Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

3. Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

- Objective: To quantify the percentage of apoptotic and necrotic cells.
- Procedure:
 - Seed 2×10^5 cells per well in a 6-well plate and allow them to adhere overnight.
 - Treat cells with **ZX-29** at the desired concentrations (e.g., 1x and 2x IC50) for 24 hours.
 - Harvest the cells (including floating cells) and wash twice with cold PBS.
 - Resuspend the cells in 100 μ L of 1X Annexin V Binding Buffer.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution.
 - Incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Annexin V Binding Buffer to each sample.
 - Analyze the cells by flow cytometry within 1 hour.

4. Measurement of Intracellular Reactive Oxygen Species (ROS)

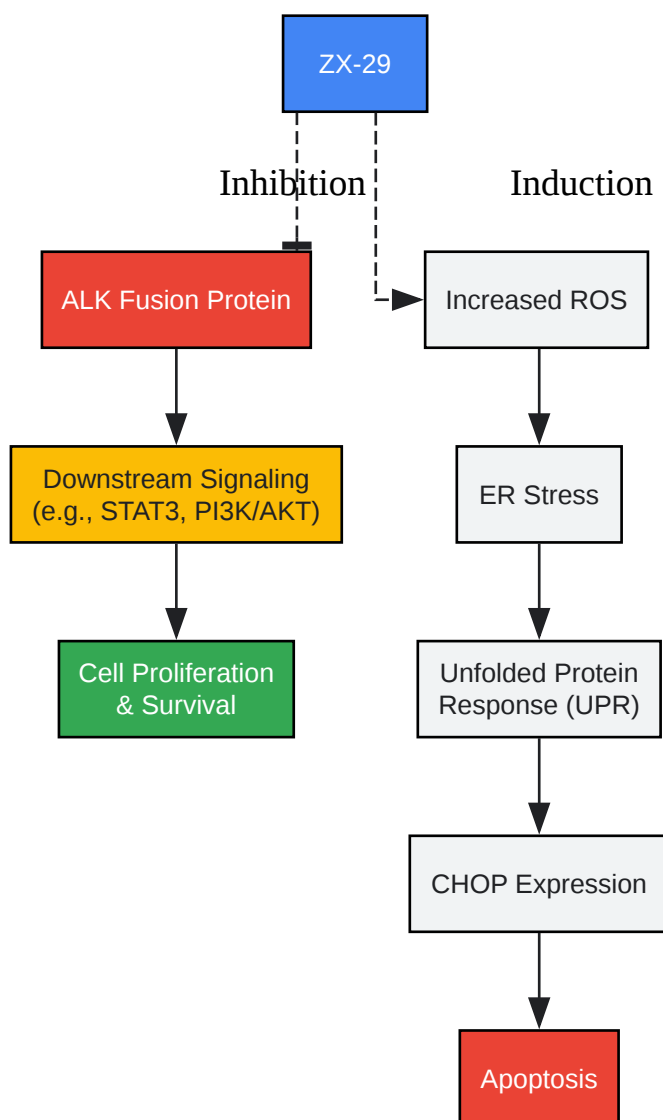
- Objective: To detect the generation of intracellular ROS.
- Procedure:
 - Seed 2×10^5 cells per well in a 6-well plate.
 - Treat cells with **ZX-29** for the desired time (e.g., 6, 12, 24 hours).
 - Incubate the cells with 10 μ M DCFH-DA (2',7'-dichlorofluorescein diacetate) at 37°C for 30 minutes.

- Harvest the cells and wash twice with PBS.
- Resuspend the cells in PBS and analyze the fluorescence intensity by flow cytometry (Ex/Em: 488/525 nm).

5. Analysis of ER Stress Markers by qRT-PCR

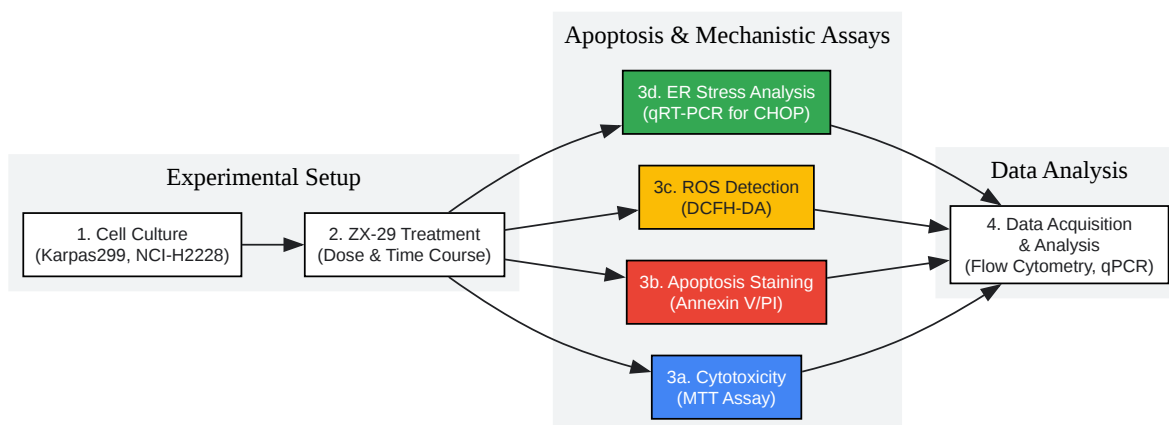
- Objective: To measure the expression of ER stress-related genes (e.g., CHOP).
- Procedure:
 - Treat cells with **ZX-29** as described for the apoptosis assay.
 - Extract total RNA using a suitable kit according to the manufacturer's instructions.
 - Synthesize cDNA using a reverse transcription kit.
 - Perform quantitative real-time PCR (qRT-PCR) using primers specific for CHOP and a housekeeping gene (e.g., GAPDH).
 - Analyze the relative gene expression using the $2^{-\Delta\Delta C_t}$ method.

Visualizations



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Caption: Signaling pathway of **ZX-29**-induced apoptosis.



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Caption: Experimental workflow for apoptosis assay of **ZX-29**.

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